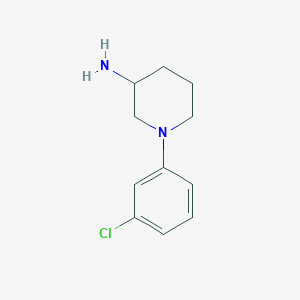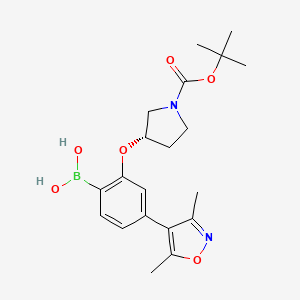
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group, a pyrrolidine ring, and an isoxazole ring, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound with high purity .
化学反应分析
Types of Reactions
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .
科学研究应用
Chemistry
In chemistry, (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Boronic acids are known to inhibit certain enzymes, making them candidates for drug development. The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new treatments for diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the development of sensors and catalysts .
作用机制
The mechanism of action of (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their overall structure and reactivity .
Uniqueness
What sets (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid apart is its unique combination of functional groups, which provides a distinct reactivity profile. The presence of the pyrrolidine and isoxazole rings enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C20H27BN2O6 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC 名称 |
[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyphenyl]boronic acid |
InChI |
InChI=1S/C20H27BN2O6/c1-12-18(13(2)29-22-12)14-6-7-16(21(25)26)17(10-14)27-15-8-9-23(11-15)19(24)28-20(3,4)5/h6-7,10,15,25-26H,8-9,11H2,1-5H3/t15-/m0/s1 |
InChI 键 |
SGPRMFJLMDVECR-HNNXBMFYSA-N |
手性 SMILES |
B(C1=C(C=C(C=C1)C2=C(ON=C2C)C)O[C@H]3CCN(C3)C(=O)OC(C)(C)C)(O)O |
规范 SMILES |
B(C1=C(C=C(C=C1)C2=C(ON=C2C)C)OC3CCN(C3)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





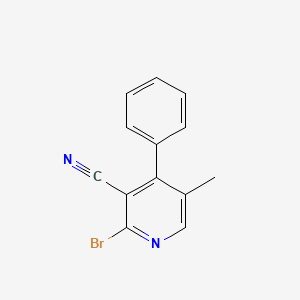
![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13085891.png)
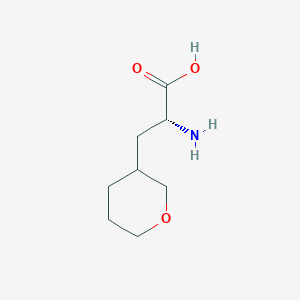

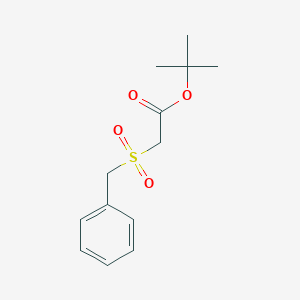
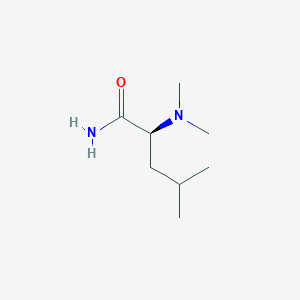
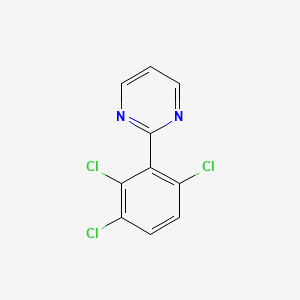
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)

